Quinazoline-7-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6N2O |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
quinazoline-7-carbaldehyde |
InChI |
InChI=1S/C9H6N2O/c12-5-7-1-2-8-4-10-6-11-9(8)3-7/h1-6H |
InChI Key |
IBFMAOQVOYKOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1C=O |
Origin of Product |
United States |
Synthetic Methodologies for Quinazoline 7 Carbaldehyde and Its Derivatives
Classical and Contemporary Approaches to Quinazoline (B50416) Core Synthesis
The construction of the fundamental quinazoline ring system can be achieved through various established and modern synthetic routes. These methods typically involve the strategic cyclization of appropriately substituted benzene (B151609) precursors.
Condensation Reactions Involving o-Aminobenzylamines and Aldehydes
A classical and widely employed method for quinazoline synthesis involves the condensation of an o-aminobenzylamine with an aldehyde. This reaction is often followed by an in-situ or subsequent oxidation step to yield the aromatic quinazoline ring. The reaction proceeds through the formation of a dihydroquinazoline (B8668462) intermediate, which is then aromatized. researchgate.net Various oxidizing agents, such as manganese dioxide (MnO2) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), have been traditionally used for this purpose. researchgate.net More contemporary, environmentally friendly methods utilize molecular oxygen or air as the oxidant, often in the presence of a catalyst. mnstate.edu
For instance, a catalyst- and solvent-free synthesis of quinazoline derivatives has been reported by heating aldehydes with 2-aminobenzophenones and ammonium (B1175870) acetate (B1210297) under microwave irradiation, affording the target compounds in good to excellent yields. nih.gov Iron-catalyzed C(sp³)-H oxidation of 2-alkylamino N-H ketimines, which can be prepared from 2-alkylamino benzonitriles and organometallic reagents, also provides an efficient route to quinazolines. organic-chemistry.org
Routes from Anthranilic Acid Derivatives
Anthranilic acid and its derivatives are versatile and readily available starting materials for the synthesis of quinazolin-4(3H)-ones, which can be further modified to obtain quinazolines. A common approach is the Niementowski reaction, where anthranilic acid is heated with an amide to form the quinazolinone ring. ekb.eg For example, heating anthranilic acid with excess formamide (B127407) leads to a nearly quantitative yield of 4-(3H)-quinazolinone. ekb.eg
Modern variations of this approach utilize different catalytic systems to improve efficiency and reaction conditions. For example, quinazoline-2,4(1H,3H)-diones can be synthesized from anthranilic acid derivatives and potassium cyanate (B1221674) in water, providing an eco-friendly method. researchgate.net Another approach involves the acylation of anthranilic acid, followed by cyclization to a benzoxazinone (B8607429) intermediate, which then reacts with an amine source to furnish the quinazolinone core. liverpool.ac.uk
Cyclization Strategies for Quinazoline Formation
A variety of cyclization strategies have been developed to construct the quinazoline scaffold. These methods often employ transition metal catalysts to facilitate C-N and C-C bond formation. Palladium-catalyzed coupling reactions are particularly prominent in modern quinazoline synthesis. For example, a three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, catalyzed by palladium, provides a direct route to diverse quinazoline derivatives. organic-chemistry.org
Copper-catalyzed cascade reactions have also proven effective. A notable example involves the reaction of (2-aminophenyl)methanols with aldehydes, using a combination of cerium nitrate (B79036) hexahydrate and ammonium chloride, to produce a wide range of 2-substituted quinazolines. organic-chemistry.org Furthermore, microwave-promoted reactions of O-phenyl oximes with aldehydes in the presence of zinc chloride offer a rapid and convenient synthesis of functionalized quinazolines.
Targeted Functionalization at the C7 Position: Strategic Synthesis of Carbaldehyde and Related Moieties
The introduction of a carbaldehyde group at the C7 position of the quinazoline ring is a key step in the synthesis of quinazoline-7-carbaldehyde. This can be achieved either by direct formylation of a pre-existing quinazoline core or by the conversion of another functional group already present at the C7 position.
Direct Formylation Methods and Regioselectivity Considerations
Direct formylation of the quinazoline ring can be challenging due to the potential for reaction at multiple positions. The regioselectivity is influenced by the electronic properties of the quinazoline ring and the specific formylation agent used.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide), is a classical method for the formylation of electron-rich aromatic and heterocyclic compounds. While there is limited direct literature on the Vilsmeier-Haack formylation of the parent quinazoline, studies on the related quinoline (B57606) system show that formylation of hydroxyquinolines can occur. For example, the formylation of 8-hydroxyquinoline (B1678124) can lead to substitution at both the C5 and C7 positions, highlighting the issue of regioselectivity. nih.gov
Reimer-Tiemann and Duff Reactions: For quinazoline precursors containing an activating group, such as a hydroxyl group at a position that directs ortho-formylation (e.g., a hypothetical 6- or 8-hydroxyquinazoline), the Reimer-Tiemann and Duff reactions could be considered. The Reimer-Tiemann reaction uses chloroform (B151607) and a strong base to formylate phenols, typically ortho to the hydroxyl group. sciencemadness.orgonlineorganicchemistrytutor.com The Duff reaction utilizes hexamine and acid for the ortho-formylation of phenols. ecu.eduwikipedia.org The applicability and regioselectivity of these reactions on a substituted quinazoline would depend heavily on the nature and position of the activating group. For instance, the Duff reaction on 8-hydroxyquinoline has been reported to yield 7-substituted products. researchgate.net
Palladium-Catalyzed Formylation: Modern organometallic chemistry offers powerful tools for regioselective C-H functionalization. Palladium-catalyzed formylation of aryl halides is a well-established method for introducing an aldehyde group. researchgate.netliverpool.ac.uknih.govorganic-chemistry.orgethz.ch This approach would require a 7-haloquinazoline (e.g., 7-bromoquinazoline) as a starting material. The reaction typically uses a palladium catalyst, a phosphine (B1218219) ligand, and a formyl source such as carbon monoxide and a hydride source, or a formic acid derivative.
| Formylation Method | Reagents | Potential Substrate | Key Considerations |
| Vilsmeier-Haack | POCl₃, DMF | Quinazoline | Potential for multiple isomers, regioselectivity is key. nih.gov |
| Reimer-Tiemann | CHCl₃, NaOH | Hydroxyquinazoline | Requires an activating hydroxyl group, typically directs ortho. sciencemadness.orgonlineorganicchemistrytutor.com |
| Duff Reaction | Hexamethylenetetramine, Acid | Hydroxyquinazoline | Requires an activating group, can direct ortho. ecu.eduwikipedia.org |
| Palladium-Catalyzed | Pd catalyst, ligand, CO/H₂ or HCOOH | 7-Haloquinazoline | Offers high regioselectivity for the C7 position. nih.govorganic-chemistry.org |
Conversion of Existing C7 Substituents to Carbaldehyde Functionality
An alternative strategy for the synthesis of this compound involves the preparation of a quinazoline with a suitable precursor group at the C7 position, which is then converted to the aldehyde.
Oxidation of a C7-Methyl Group: If 7-methylquinazoline (B1628798) is available, it could potentially be oxidized to the corresponding aldehyde. Various methods are available for the oxidation of benzylic methyl groups, although controlling the oxidation to stop at the aldehyde stage without proceeding to the carboxylic acid can be challenging. Reagents such as selenium dioxide or ceric ammonium nitrate are sometimes used for this transformation. Palladium-catalyzed oxidation of benzylic C-H bonds has also been reported for related heterocyclic systems. acs.org
Sommelet Reaction: The Sommelet reaction provides a method for converting a benzyl (B1604629) halide to an aldehyde using hexamine and water. wikipedia.org Therefore, if 7-(halomethyl)quinazoline could be synthesized, for example, by radical halogenation of 7-methylquinazoline, the Sommelet reaction would be a viable route to the desired carbaldehyde.
From a C7-Nitrile: The synthesis could proceed via a 7-cyanoquinazoline intermediate. The cyano group can be introduced through methods such as the Rosenmund-von Braun reaction on a 7-haloquinazoline or a Sandmeyer reaction on a 7-aminoquinazoline. The nitrile can then be reduced to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H).
Grignard Reaction on a C7-Nitrile: Alternatively, a Grignard reagent could be reacted with 7-cyanoquinazoline, followed by hydrolysis of the resulting imine to form a ketone. While this does not directly yield the aldehyde, it represents a method for C-C bond formation at the C7 position. The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide with a carbonyl or other electrophilic carbon. mnstate.eduwikipedia.orgiitk.ac.inpressbooks.pubsigmaaldrich.com
| Precursor at C7 | Reaction Type | Key Reagents |
| Methyl | Oxidation | SeO₂, Ceric Ammonium Nitrate, Pd catalyst |
| Halomethyl | Sommelet Reaction | Hexamethylenetetramine, H₂O |
| Cyano | Reduction | DIBAL-H |
| Halo | Palladium-Catalyzed Formylation | Pd(OAc)₂, PPh₃, CO/H₂ |
Advanced Synthetic Techniques and Green Chemistry Considerations
Transition-Metal-Catalyzed Reactions for Quinazoline Construction
Transition-metal catalysis has become an indispensable tool for the synthesis of quinazolines, offering high efficiency and broad substrate scope. frontiersin.orgnih.gov Various metals, including copper, manganese, cobalt, and iron, have been successfully employed. mdpi.com
Copper-Catalyzed Syntheses: Copper, being an abundant and non-toxic metal, is widely used. frontiersin.org Copper-catalyzed methods often involve Ullmann-type couplings, cycloadditions, and oxidative dehydrogenation. frontiersin.orgmdpi.com For example, quinazolines can be synthesized from 2-bromophenyl methylamines and amides in the presence of a copper(I) catalyst. frontiersin.orgmdpi.com Another approach involves a one-pot reaction of 2-aminobenzylamines with aryl aldehydes using a CuCl/DABCO/4-HO-TEMPO catalytic system. mdpi.com Copper iodide (CuI) has also been utilized in the synthesis of benzimidazo[1,2-c]quinazolines through intramolecular N-arylation. beilstein-journals.org
Manganese, Cobalt, and Iron-Catalyzed Syntheses: Manganese, cobalt, and iron are attractive alternatives due to their low cost and eco-friendly nature. mdpi.com Manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides provides a direct route to 2-substituted quinazolines. nih.govmdpi.com Cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols and nitriles offers an efficient, ligand-free method. nih.gov Iron-catalyzed cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates is another effective strategy. mdpi.com
| Catalyst System | Starting Materials | Product Type | Yield (%) | Reference |
| Cu(I) / K₂CO₃ | 2-bromophenyl methylamines, amides | Quinazolines | 37-87 | frontiersin.orgmdpi.com |
| CuCl/DABCO/4-HO-TEMPO | 2-aminobenzylamines, aryl aldehydes | Substituted quinazolines | 40-98 | mdpi.com |
| Mn(I) / NNN-tridentate ligand | 2-aminobenzyl alcohols, primary amides | 2-substituted quinazolines | 58-81 | nih.govmdpi.com |
| Co(OAc)₂·4H₂O / t-BuOK | 2-aminoaryl alcohols, nitriles | Quinazolines | up to 95 | nih.gov |
| Fe/HCl | Methyl N-cyano-2-nitrobenzimidates | 2,4-diaminoquinazolines | - | mdpi.com |
| FeBr₂ | 2-aminobenzylamines, amines | Quinazolines | Good to excellent | mdpi.com |
| CuI | Bromo-substituted quinazolin-4(3H)-imines | Benzimidazo[1,2-c]quinazolines | High | beilstein-journals.org |
Transition-Metal-Free Synthetic Protocols
In line with the principles of green chemistry, transition-metal-free methods for quinazoline synthesis have gained significant attention. mdpi.comdntb.gov.uanih.gov These protocols often utilize readily available, non-toxic reagents and catalysts.
One such approach involves the reaction of 2-aminobenzophenones with benzaldehydes in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and hexamethyldisilazane (B44280) (HMDS), which generates ammonia (B1221849) in situ. mdpi.com Another metal-free method is the molecular iodine-catalyzed synthesis from 2-aminobenzylamine and dicarboxylic acids like oxalic acid or malonic acid. mdpi.com Furthermore, a simple and scalable protocol for synthesizing quinazolin-4(3H)-ones involves the tandem cyclization of 2-halobenzoic acids with amidines using potassium hydroxide (B78521) as a base in DMSO. rsc.org A base-promoted, transition-metal-free synthesis of quinazolinones has also been developed using polyethylene (B3416737) glycol 200 (PEG-200) as a recyclable solvent. rsc.org
| Catalyst/Reagent | Starting Materials | Product Type | Yield (%) | Reference |
| TMSOTf / HMDS | 2-aminobenzophenones, benzaldehydes | Substituted quinazolines | 81-94 | mdpi.com |
| Molecular Iodine | 2-aminobenzylamine, oxalic/malonic acid | Quinazoline/2-methylquinazoline | 75-85 | mdpi.com |
| KOH | 2-halobenzoic acids, amidines | Quinazolin-4(3H)-ones | Good to excellent | rsc.org |
| Base in PEG-200 | 2-aminobenzamides, aldehydes | Quinazolinones | Good | rsc.org |
Microwave-Assisted Synthesis and Ultrasound-Promoted Reactions
The application of microwave irradiation and ultrasound has significantly accelerated the synthesis of quinazoline derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netbeilstein-journals.orgtsijournals.com
Microwave-Assisted Synthesis: Microwave-assisted synthesis has been successfully employed for the rapid and efficient production of various quinazoline derivatives. researchgate.netbohrium.com For instance, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride (B1165640) and aldehydes has been shown to be significantly faster and higher yielding under microwave irradiation. researchgate.net Similarly, a protocol for synthesizing quinazoline-carbonitriles via a multi-component reaction is facilitated by microwave heating. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The synthesis of triphenyl amine-based phenyl quinazolines has also been achieved using microwave-assisted methods. bohrium.com
Ultrasound-Promoted Reactions: Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. An environmentally friendly Bischler cyclization to access a diverse range of quinazolines has been developed using ultrasound. nih.gov One-pot synthesis of 3-substituted 2-methyl quinazoline-4(3H)-ones from anthranilic acid, acetic anhydride, and primary amines can be conveniently achieved under ultrasonic conditions in the absence of a solvent and catalyst. nih.govmdpi.com The use of ultrasound has been shown to significantly increase reaction kinetics. mdpi.com
| Energy Source | Reaction Type | Key Advantages | Reference |
| Microwave | Tandem ring opening/oxidative cyclization | Increased reaction rate, higher yields (66-97%) | researchgate.net |
| Microwave | Multi-component reaction | Shorter reaction time (10-20 min), efficient | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
| Ultrasound | Bischler cyclization | Environmentally friendly, mild conditions | nih.gov |
| Ultrasound | One-pot condensation | High yields, shorter reaction times, solvent/catalyst-free | nih.govmdpi.com |
Catalyst Design and Reaction Optimization in Quinazoline Synthesis
The rational design of catalysts and the optimization of reaction conditions are crucial for developing efficient and sustainable synthetic routes to quinazolines.
Catalyst Design: Recent research has focused on developing novel and reusable catalysts. This includes the use of nanocatalysts, which offer a high surface area and can often be easily recovered and reused. jnanoworld.com For example, nano-In₂O₃ has been used as a catalyst for the synthesis of substituted quinazolines from isatoic anhydride, anilines, and benzaldehydes. jnanoworld.com Copper oxide (CuO) nanoparticles have also been employed for quinazoline synthesis. jnanoworld.com Another approach involves immobilizing catalysts on solid supports, such as the Fe₃O₄@Sap/Cu(II) catalyst, which is less toxic and recoverable. jnanoworld.com Curcumin dye-sensitized TiO₂ nanoparticles have been used as a photocatalyst for the green synthesis of quinazoline derivatives under visible light. mdpi.com A novel nanocatalyst based on functionalized SBA-15 with ellagic acid has also been developed for the synthesis of 4-oxo-quinazoline derivatives. nih.gov
Reaction Optimization: Optimization of reaction parameters such as catalyst loading, temperature, solvent, and reaction time is essential to maximize product yield and minimize byproducts. journalirjpac.comnih.govresearchgate.net For example, in the synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone (B1585202) and formamide, the optimal conditions were found to be a specific molar ratio of catalyst to substrate, a particular weight ratio of reactants, and a defined temperature and time, resulting in a yield of 86%. journalirjpac.com Similarly, the optimization of base, solvent, and temperature was critical in developing a transition-metal-free synthesis of quinazolin-4-ones from ortho-fluorobenzamides and amides. nih.gov
| Catalyst Type | Catalyst Example | Key Features | Application | Reference |
| Nanocatalyst | nano-In₂O₃ | Reusable, efficient | Synthesis from isatoic anhydride | jnanoworld.com |
| Nanocatalyst | CuO nanoparticles | Improved catalytic effect with additives | Synthesis from aldehydes/alcohols | jnanoworld.com |
| Supported Catalyst | Fe₃O₄@Sap/Cu(II) | Less toxic, recoverable | Synthesis from aldehydes, amines, and isatoic anhydride | jnanoworld.com |
| Photocatalyst | Curcumin dye-sensitized TiO₂ | Green synthesis, visible light driven, reusable | One-pot, three-component synthesis | mdpi.com |
| Nanocatalyst | SBA-15@ELA | Recoverable, high surface area, high thermal stability | Synthesis of 4-oxo-quinazoline derivatives | nih.gov |
Derivatization Strategies and Scaffold Modification of Quinazoline 7 Carbaldehyde
Chemical Transformations of the Carbaldehyde Functionality at C7
The aldehyde group at the C7 position of the quinazoline (B50416) ring is a primary site for chemical modification, allowing for a variety of transformations that introduce new functional groups and extend the molecular framework.
Oxidation Reactions Leading to Carboxylic Acids and Esters
The aldehyde functionality of quinazoline-7-carbaldehyde can be readily oxidized to a carboxylic acid. This transformation is a fundamental step in the synthesis of various quinazoline-7-carboxylic acid derivatives. For instance, the oxidation of the corresponding aldehyde precursor is a key step in creating the carboxylic acid which can then be further reacted. acs.orgnih.gov
These resulting carboxylic acids are valuable intermediates themselves. They can be converted into esters through reactions with various alcohols under acidic conditions. Furthermore, the carboxylic acid can be activated, for example with 1,1'-carbonyldiimidazole (B1668759) (CDI), and subsequently reacted with amines to form a diverse range of amide derivatives. acs.orgnih.gov This is exemplified by the synthesis of quinazolinone-7-carboxamides, where the carboxylic acid is reacted with an amine to yield the final amide product. acs.orgnih.govnih.gov
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagents and Conditions | Product |
| This compound | Oxidizing agent (e.g., KMnO4, CrO3) | Quinazoline-7-carboxylic acid |
| Quinazoline-7-carboxylic acid | Alcohol, Acid catalyst | Quinazoline-7-carboxylate ester |
| Quinazoline-7-carboxylic acid | CDI, Amine | Quinazoline-7-carboxamide |
Reduction Reactions to Alcohols and Amines
The aldehyde group can be reduced to a primary alcohol, (quinazolin-7-yl)methanol, using standard reducing agents such as sodium borohydride. This transformation introduces a hydroxyl group, which can serve as a handle for further functionalization, such as etherification or esterification.
Furthermore, the aldehyde can undergo reductive amination to yield various amines. This reaction involves the initial formation of an imine or Schiff base with a primary or secondary amine, which is then reduced in situ. A variety of reducing agents can be employed for this purpose, including hydride reagents like sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. google.com This one-pot procedure is a powerful method for introducing substituted amino groups at the C7 position. A tandem multicomponent approach has been described for the synthesis of quinazolinones involving a copper-catalyzed reductive amination. researchgate.net
Table 2: Reduction Reactions of this compound
| Reaction Type | Reagents and Conditions | Product |
| Aldehyde Reduction | Sodium borohydride | (Quinazolin-7-yl)methanol |
| Reductive Amination | Primary/Secondary Amine, Reducing Agent (e.g., NaBH3CN) | N-Substituted (quinazolin-7-yl)methanamine |
Condensation Reactions with Amines (Schiff Base Formation) and Hydrazines
This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). ekb.egcore.ac.uknih.gov This reaction involves the formation of a C=N double bond and is often catalyzed by a small amount of acid. ekb.eg The resulting Schiff bases are themselves of interest and can also serve as intermediates for further transformations. For example, they can be reduced to secondary amines as mentioned in the previous section. The formation of Schiff bases has been confirmed by the appearance of characteristic absorption bands for the imine group in IR spectra. core.ac.uk
Similarly, condensation with hydrazines or substituted hydrazines yields hydrazones. rsc.orgekb.egrsc.orgresearchgate.net These reactions are typically carried out in a suitable solvent, sometimes with a catalytic amount of acid or base. researchgate.net The resulting hydrazones are stable compounds and have been synthesized from various quinazolinone derivatives. ekb.egresearchgate.net The synthesis of hydrazones, quinazolines, and Schiff bases can sometimes be achieved through mechanochemical or solid-state melt reactions, offering alternative and potentially more environmentally friendly synthetic routes. rsc.orgrsc.org
Table 3: Condensation Reactions of this compound
| Reactant | Product |
| Primary Amine | Schiff Base (Imine) |
| Hydrazine/Substituted Hydrazine | Hydrazone |
Nucleophilic and Electrophilic Substitutions Involving the Carbaldehyde Group
While the primary reactions of the carbaldehyde group are additions to the carbonyl carbon, other transformations are possible. Nucleophilic addition to the carbaldehyde is a common reaction pathway. vulcanchem.com The electrophilic character of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.
Electrophilic substitution reactions on the quinazoline ring itself are also of significant importance for modifying the scaffold.
Substitution Patterns and Their Influence on Molecular Architecture
The quinazoline ring system offers multiple positions for substitution, allowing for the fine-tuning of the molecule's steric and electronic properties. The strategic modification of these positions plays a crucial role in developing derivatives with specific desired characteristics.
Modifications at C2, C3, C4, C6, and C8 Positions of the Quinazoline Ring
C2 Position: Modifications at the C2 position are often achieved through the use of 2-chloroquinazolines, where the C4 position is blocked. beilstein-journals.orgnih.gov Cyclization reactions of substituted anilines are also frequently employed to synthesize C2-substituted quinazolines. beilstein-journals.orgnih.gov Functionalized alkyl substituents can be introduced at the C2 position, and various nucleophiles can displace a halogen at this position to introduce a range of functionalities. acs.org
C4 Position: The C4 position is highly reactive towards nucleophilic substitution. beilstein-journals.orgnih.govrroij.com 2,4-Dichloroquinazoline precursors are commonly used, with nucleophiles preferentially attacking the C4 position. nih.gov A variety of groups, including anilines and aminoalkyl chains, have been introduced at this position. mdpi.comnih.gov The reaction of 4-chloroquinazoline (B184009) with different nucleophiles is a well-established method for introducing diversity at this position. rroij.com
C6 Position: The C6 position is also amenable to substitution. For example, a series of 1,2,3-triazole derivatives have been synthesized at the C6 position. acs.org The introduction of substituents at the C6 and C7 positions is a common strategy in the development of certain classes of bioactive molecules. mdpi.comscielo.br The introduction of a pyrimidine (B1678525) ring at the C6 position of the quinazoline ring has been shown to enhance certain biological activities. rroij.com Rhodium-catalyzed C-H activation has been used for the synthesis of C6-substituted isoquinolino[1,2-b]quinazolines. doi.org
C8 Position: The benzene (B151609) ring of the quinazoline scaffold is more susceptible to electrophilic substitution than the pyrimidine ring, with the order of reactivity being 8 > 6 > 5 > 7. wikipedia.orghandwiki.org Nitration is a known electrophilic substitution reaction for quinazoline, and it can occur at the C6 and C8 positions. scispace.comwisdomlib.orgresearchgate.net The introduction of small, electron-rich substituents at the C8 position has been explored to enhance the potency of certain inhibitors. biorxiv.org
These modifications at various positions of the quinazoline ring, coupled with the diverse transformations of the C7-carbaldehyde, provide a powerful platform for the generation of a vast library of quinazoline derivatives with tailored properties.
Introduction of Diverse Chemical Moieties for Structure Diversification
The chemical reactivity of the aldehyde group in this compound makes it a valuable and versatile handle for structural diversification of the quinazoline scaffold. This functional group can readily undergo various transformations, allowing for the introduction of a wide array of chemical moieties. A primary strategy involves the oxidation of the 7-carbaldehyde to its corresponding quinazoline-7-carboxylic acid. This acid derivative serves as a key intermediate for the synthesis of numerous analogues, particularly through the formation of amide bonds.
Research has focused on the derivatization of the 4-oxo-quinazoline-7-carboxylic acid scaffold to explore structure-activity relationships (SAR). acs.orgnih.gov By converting the carboxylic acid to an acid chloride or activating it with coupling agents like carbonyldiimidazole (CDI), a diverse range of amines can be introduced. acs.org This approach generates extensive libraries of quinazolinone-7-carboxamides, systematically modifying the steric and electronic properties of the C7-substituent. acs.orgnih.gov
These modifications are crucial for tuning the pharmacological profile of the quinazoline core. Studies have shown that the nature of the amide group, as well as substitutions at other positions of the quinazoline ring (such as the N3-phenyl and S-benzyl groups in quinazolinone derivatives), are critical features governing biological activity. acs.org For example, the comparison between derivatives with and without an N3-phenyl substituent revealed significant differences in inhibitory potency against certain enzymes, highlighting the importance of seemingly distal modifications in concert with the C7-amide diversification. acs.org The exploration of various amine pendants at the 7-position has successfully generated analogues with activities spanning from FLAP inhibition to soluble epoxide hydrolase (sEH) inhibition. acs.orgnih.gov
| Parent Scaffold | Reagent | Resulting C7-Moiety | Research Focus | Reference |
| 4-Oxo-quinazoline-7-carboxylic Acid | Isopropylamine | N-isopropyl-7-carboxamide | Structure-Activity Relationship (SAR) for sEH inhibition | acs.org |
| 4-Oxo-quinazoline-7-carboxylic Acid | Neopentylamine | N-neopentyl-7-carboxamide | SAR for sEH and FLAP inhibition | acs.orgnih.gov |
| 4-Oxo-quinazoline-7-carboxylic Acid | Cyclohexylamine | N-cyclohexyl-7-carboxamide | SAR for sEH inhibition | acs.org |
| 4-Oxo-quinazoline-7-carboxylic Acid | Aniline | N-phenyl-7-carboxamide | SAR for sEH inhibition | acs.org |
Molecular Hybridization and Conjugation Approaches with this compound Derivatives
Molecular hybridization is a prominent strategy in medicinal chemistry that involves combining two or more distinct pharmacophores into a single molecular entity. rsc.orgnih.gov This approach aims to create novel chemical structures with potentially enhanced affinity, improved selectivity, or a broader spectrum of activity by engaging with multiple biological targets. rsc.org The quinazoline scaffold, accessible from this compound, is an excellent platform for developing such hybrids due to its established biological significance and synthetic tractability. rsc.orgmdpi.com
Design and Synthesis of Hybrid Analogues with Other Bioactive Pharmacophores
The derivatization of the this compound core is a key step in designing hybrid molecules. The aldehyde group can be converted to other functional groups, such as amines or carboxylic acids, to facilitate covalent linkage with other bioactive pharmacophores.
Key examples of this strategy include:
Quinazolinone-Indolin-2-one Hybrids: These molecules are synthesized by linking the two scaffolds through an imine bond. This is typically achieved by condensing an amino-functionalized quinazolinone with the ketone group of an indolin-2,3-dione. rsc.orgnih.gov The amino group on the quinazoline can be prepared via reduction of a nitro group, a synthetic route that could be adapted from a precursor related to this compound.
Quinazolinone-Pyrazole Hybrids: In one approach, a quinazolinone structural unit and a pyrazole-containing fragment were combined into a single molecule, connected via a benzene ring linker. nih.gov The synthesis involved preparing N-(2-(chloromethyl)phenyl)pyrazole-4-carboxamide and reacting it with a quinazolin-4-one under alkaline conditions to form the final hybrid. nih.govarabjchem.org
Quinazolinone-Triazole Hybrids: The bioactive triazole ring has been linked to the quinazolinone scaffold to create potent agents. One synthetic route involves linking the two heterocycles through a 2-thioacetamido linkage. rsc.org This is accomplished by reacting a 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivative with a triazole-thiol. rsc.org
Quinazolinone-Amino Acid Hybrids: To enhance interaction with biological targets, various amino acids have been linked to the quinazolinone scaffold. This strategy often involves creating an amide bond between the amino acid and a suitable functional group on the quinazoline ring, providing additional hydrogen-bonding capabilities. nih.gov
| Quinazoline Derivative | Bioactive Pharmacophore | Resulting Hybrid | Potential Application | Reference |
| 6-Amino-2-methylquinazolin-4(3H)-one | Indolin-2,3-dione | Quinazolinone-Indolin-2-one | Anticancer | rsc.orgnih.gov |
| Quinazolin-4-one | Pyrazole Carboxamide | Quinazolinone-Pyrazole | Antifungal | nih.govarabjchem.org |
| 2-Thioacetamido-quinazolinone | 1,2,4-Triazole | Quinazolinone-Triazole | Anticancer | rsc.org |
| Quinazolinone | Phenylalanine, Glutamine | Quinazolinone-Amino Acid | Anticancer (EGFR inhibitors) | nih.gov |
Linker Chemistry for Conjugate Formation
The linker is a critical component in the design of molecular hybrids, as its length, flexibility, and chemical nature can significantly influence the pharmacological properties of the conjugate. mdpi.com The choice of linker chemistry determines the synthetic accessibility of the hybrid and the spatial orientation of the connected pharmacophores.
Common linker strategies used in quinazoline hybrids include:
Imine Linkage: Formed by the condensation of an amine and an aldehyde or ketone. This approach was used to connect quinazolinone and indolin-2-one moieties, creating a relatively rigid linkage. rsc.orgnih.gov
Amide Linkage: A highly common and stable linker formed between a carboxylic acid and an amine. This linkage is central to the creation of quinazolinone-amino acid hybrids, providing stability and potential for hydrogen bonding. nih.gov
Thioether and Thioacetamido Linkers: Sulfur-containing linkers offer different bond angles and flexibility compared to their oxygen-based counterparts. A 2-thioacetamido linker was employed to connect quinazolinone and triazole scaffolds. rsc.org A simple thioether (-S-) linkage is also common, for example, in attaching benzyl (B1604629) groups at the C2 position. acs.org
Polymethylene Linkers: Simple alkyl chains (-(CH₂)n-) of varying lengths are used to connect pharmacophores, such as in the linkage of quinazoline-2,4-dione to nucleoside analogues. ekb.eg These linkers provide significant flexibility, allowing the attached moieties to adopt optimal orientations for binding to their respective targets.
| Linker Type | Connecting Groups | Example Hybrid | Reference |
| Imine | Amine + Ketone | Quinazolinone-Indolin-2-one | rsc.orgnih.gov |
| Amide | Carboxylic Acid + Amine | Quinazolinone-Amino Acid | nih.gov |
| Thioacetamido | Thiol + Acyl Halide | Quinazolinone-Triazole | rsc.org |
| Polymethylene | N-alkylation | Quinazoline-Nucleoside | ekb.eg |
Spectroscopic and Advanced Analytical Characterization of Quinazoline 7 Carbaldehyde and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of Quinazoline-7-carbaldehyde is expected to exhibit distinct signals corresponding to the aldehyde proton and the protons on the heterocyclic and benzene (B151609) portions of the quinazoline (B50416) core. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm. The protons of the quinazoline ring system will show characteristic chemical shifts and coupling patterns based on their electronic environment. For instance, protons adjacent to the nitrogen atoms are expected to be deshielded and resonate at a lower field.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is particularly characteristic, appearing significantly downfield (typically δ 190-200 ppm). The carbons of the quinazoline ring will resonate in the aromatic region (approximately δ 120-160 ppm), with their exact shifts influenced by the nitrogen atoms and the electron-withdrawing aldehyde substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Technique | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Aldehyde Proton (CHO) | ¹H NMR | 9.5 - 10.5 |
| Aromatic Protons | ¹H NMR | 7.5 - 9.5 |
| Aldehyde Carbon (C=O) | ¹³C NMR | 190 - 200 |
Note: These are predicted ranges based on typical values for quinazoline and aldehyde functional groups.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would reveal the connectivity between the protons on the benzene ring portion of the scaffold. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. sdsu.edu Key correlations expected for this compound would include the correlation between the aldehyde proton and the C7 carbon of the quinazoline ring, as well as correlations from the aldehyde proton to adjacent ring carbons (C6 and C8). This experiment is instrumental in confirming the position of the carbaldehyde substituent on the quinazoline framework.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. nih.govresearchgate.net For this compound (C₉H₆N₂O), HRMS would be used to confirm the molecular formula by matching the experimentally measured mass with the theoretically calculated exact mass. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. researchgate.net
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like quinazoline derivatives, typically generating protonated molecules [M+H]⁺ with minimal fragmentation. nih.gov Tandem mass spectrometry (ESI-MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation of the quinazoline core often involves characteristic losses of small neutral molecules. soton.ac.uknih.govresearchgate.net The specific fragmentation pattern of the [M+H]⁺ ion of this compound would be analyzed to further confirm the structure and the nature of the substituent.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
The most prominent peaks would be associated with the aldehyde group and the quinazoline ring system. A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde is expected in the region of 1680-1715 cm⁻¹. Additionally, the C-H stretch of the aldehyde group typically gives rise to one or two characteristic peaks around 2720 cm⁻¹ and 2820 cm⁻¹. The quinazoline core would be identified by absorptions corresponding to C=N stretching vibrations (around 1620-1580 cm⁻¹) and aromatic C=C stretching vibrations (in the 1600-1450 cm⁻¹ region). Aromatic C-H stretching would also be observed above 3000 cm⁻¹. Studies on the closely related analogue, quinoline-7-carboxaldehyde, provide experimental support for these expected vibrational frequencies. nih.govresearchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aldehyde C-H | Stretch | 2720, 2820 |
| Aldehyde C=O | Stretch | 1680 - 1715 |
X-ray Crystallography for Solid-State Structural Analysis and Conformation Studies
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation in the solid state. For quinazoline derivatives, single-crystal X-ray diffraction analysis yields critical data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's three-dimensional structure.
In a study of a 4-hydroxyquinazoline nitrate (B79036) salt, X-ray analysis revealed its crystallization in the monoclinic crystal system with a P21/c space group. semanticscholar.org The analysis confirmed the protonation of the quinazoline ring and detailed the hydrogen bonding network responsible for its supramolecular structure. semanticscholar.org Similarly, crystallographic studies on other substituted quinazolinones have provided insights into their molecular geometry and intermolecular interactions. For instance, a 2-aryl substituted 4-cyanoquinazoline was found to crystallize in the triclinic system, and its analysis showed a non-planar molecular conformation. scirp.org Another quinazolinone derivative was reported to crystallize in the monoclinic space group P 21/c, with its three-dimensional structure stabilized by π–π stacking interactions. benthamopen.com
This detailed structural information is paramount for understanding structure-activity relationships (SAR), designing new analogues with specific conformational properties, and validating computational models.
| Compound | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|
| 4-Hydroxyquinazoline-Nitrate Salt | Monoclinic | P21/c | a = 8.1139(2) Å, b = 11.2637(2) Å, c = 45.7836(8) Å |
| 2-Aryl Substituted 4-Cyanoquinazoline | Triclinic | P-1 | Not explicitly stated |
| 2-Styryl-quinazolin-4(3H)-one Derivative (2a) | Monoclinic | P 21/c | Not explicitly stated |
| N-substituted 2-cyclopropyl-3-R-quinazoline-4(3H)-one (R: NH2) | Monoclinic | P21/n | a = 9.2529 Å, b = 4.7246 Å, c = 22.3460 Å |
Computational and Theoretical Chemistry Investigations of Quinazoline 7 Carbaldehyde Systems
Molecular Modeling and Simulation Studies
Cheminformatics and Bioinformatics Approaches in Quinazoline (B50416) Research
In Silico Approaches for De Novo Design and Virtual Screening of Quinazoline-7-carbaldehyde Derivatives
There is a notable absence of published research detailing the use of in silico approaches for the de novo design or virtual screening of derivatives based on the this compound scaffold. Computational methods are instrumental in modern drug discovery for designing novel molecules and screening vast virtual libraries to identify potential drug candidates. However, specific applications of these techniques to this compound, such as using it as a starting fragment for new drug design or screening for its potential biological targets, have not been documented in the accessible scientific literature.
Ligand-Based Drug Design (LBDD) Principles Applied to Quinazoline Scaffolds
No specific ligand-based drug design (LBDD) studies have been reported for this compound. LBDD methodologies, which include quantitative structure-activity relationship (QSAR) modeling and pharmacophore development, rely on the known biological activity of a set of molecules to predict the activity of new compounds. The lack of available bioactivity data for a series of derivatives of this compound precludes the application and reporting of such LBDD investigations for this specific compound.
Structure-Based Drug Design (SBDD) for Target-Specific Optimization
Investigations into the structure-based drug design (SBDD) of this compound are not present in the current body of scientific literature. SBDD requires knowledge of the three-dimensional structure of a biological target, typically a protein or nucleic acid, to guide the design of potent and selective inhibitors. While SBDD has been extensively used to optimize other quinazoline-containing compounds for various targets, there are no published examples of its application to specifically design or optimize derivatives of this compound for any particular biological target. The compound is mentioned in some patents as a chemical intermediate, but detailed SBDD studies are not provided. google.comgoogle.comgoogle.comgoogle.com
Structure Activity Relationship Sar Studies of Quinazoline 7 Carbaldehyde Derivatives
Systematic Investigation of Substituent Effects on Biological Activity
The C7 position of the quinazoline (B50416) ring is a critical site for substitution, and modifications at this position have been shown to modulate the biological activity of this class of compounds significantly. The introduction of different functional groups at C7 can influence the molecule's interaction with biological targets, thereby affecting its potency and selectivity.
For instance, in a series of 4-anilinoquinazoline (B1210976) derivatives, substitutions at the C6 and C7 positions with small, electron-donating groups were found to be beneficial for inhibitory activity against certain kinases. nih.gov The presence of an aminoalkoxy group at the C7 position has been shown to increase the activity of some quinazoline-based inhibitors. mdpi.com
Conversely, in other studies, substitution at the C7 position has resulted in a loss of activity, highlighting the nuanced and target-dependent nature of these modifications. acs.org This suggests that the optimal substituent at the C7 position is highly dependent on the specific biological target being pursued.
| Compound Series | C7-Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| 4-Anilinoquinazolines | Small electron-donating groups | Beneficial for kinase inhibitory activity | nih.gov |
| Quinazoline-based inhibitors | Aminoalkoxy group | Increased activity | mdpi.com |
| General Quinazolinones | Various substitutions | Loss of antibacterial activity | acs.org |
Modifications at other positions of the quinazoline ring also play a crucial role in determining the pharmacological profile of the resulting derivatives.
N3 Position: The N3 position of the quinazoline ring is a key site for substitution. Introducing various heterocyclic rings at this position has been shown to enhance the chemotherapeutic action of quinazoline derivatives. nih.gov Deactivating functional groups at the N3 position can also lead to enhanced hypotensive efficacy. nih.gov
C4 Position: The C4 position is frequently substituted with amine or substituted amine groups, which has been shown to promote anticancer and antimicrobial activities. nih.gov The development of lipophilic character at the C4 position is also considered desirable for novel inhibitory affinity. nih.gov
C2 Position: The C2 position is significant for modulating biological activity. For instance, quinazoline derivatives with an imidazole (B134444) group substituted at the 2-position of a side chain have demonstrated potent anti-inflammatory function. nih.gov The presence of methyl, amine, or thiol groups at the C2 position is often considered essential for antimicrobial activities. nih.gov
C6 Position: Substitutions at the C6 position, often with halogens or electron-rich groups, can promote anticancer and antimicrobial activities. nih.gov A nitro group at the C6 position, in conjunction with a phenyl ring at the C8 position, has been associated with improved anticancer potency. nih.gov
C8 Position: The presence of halogen atoms at the C8 position has been shown to improve the antimicrobial activities of quinazolinone derivatives. nih.gov
| Position | Substituent Type | Associated Biological Activity Enhancement | Reference |
|---|---|---|---|
| N3 | Heterocyclic rings, Deactivating groups | Chemotherapeutic, Hypotensive | nih.gov |
| C4 | Amine/substituted amine, Lipophilic groups | Anticancer, Antimicrobial, General inhibitory | nih.govnih.gov |
| C2 | Imidazole, Methyl, Amine, Thiol | Anti-inflammatory, Antimicrobial | nih.govnih.gov |
| C6 | Halogens, Electron-rich groups, Nitro group | Anticancer, Antimicrobial | nih.govnih.gov |
| C8 | Halogen atoms | Antimicrobial | nih.gov |
The electronic properties of the substituents on the quinazoline ring are a determining factor in the biological activity of the derivatives.
Electron-withdrawing groups (EWGs) , such as halogens (fluoro, chloro, bromo) and nitro groups, have been shown to be advantageous for the antiproliferative activity of 4-anilinoquinazoline derivatives. mdpi.com Specifically, 3-bromo substituted and 3-chloro-4-fluoro-aniline substituted quinazoline molecules have displayed potent activity. mdpi.com The presence of an electron-withdrawing group on a 4-aniline substituent was also found in another study to lead to better biological activities. nih.gov
Electron-donating groups (EDGs) at the 6 and/or 7-positions can improve the binding activity of the N1 and N3 atoms of the quinazoline system with the target's binding pocket. mdpi.com Small electron-donating substituents at these positions have been found to be beneficial to the inhibitory activity of certain quinazoline derivatives. nih.gov In some cases, the presence of an electron-donating group on a benzylamine (B48309) substituent decreased the yield of the product in a chemical synthesis, which can indirectly affect biological evaluation. nih.gov
Mapping Pharmacophoric Features Essential for Biological Activity
Pharmacophore modeling is a crucial tool in drug design that identifies the essential structural features of a molecule required for its biological activity. For quinazoline derivatives, several key pharmacophoric features have been identified.
A general pharmacophore for EGFR inhibitory activity includes the 4-anilinoquinazoline scaffold with substitutions at the C6 and/or C7 positions. mdpi.com Other essential features for various biological activities include the presence of hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups strategically positioned on the quinazoline core.
For instance, in one study on acetylcholinesterase inhibitors, a validated pharmacophore model (AAAHR_1) was developed for quinazoline-based compounds. nih.gov This model likely consists of features such as hydrogen bond acceptors (A), aromatic rings (R), and hydrophobic groups (H), which are critical for binding to the active site of the enzyme.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of newly designed compounds and for understanding the physicochemical properties that govern their biological effects.
Several QSAR studies have been performed on quinazoline derivatives to predict their activity against various targets. nih.govnih.govnih.gov These studies typically involve the calculation of various molecular descriptors (e.g., constitutional, functional, chemical, and charge descriptors) and the use of statistical methods like Multiple Linear Regression (MLR) and Genetic Function Approximation (GFA) to build predictive models. nih.govnih.gov
For example, a QSAR study on quinazoline derivatives as EGFR inhibitors led to the development of a model with good predictive power. nih.gov Such models can be used to virtually screen new compounds and prioritize them for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov
The validation of these QSAR models is critical and is typically assessed using parameters such as the squared correlation coefficient (R²), the cross-validation coefficient (Q²), and the squared correlation coefficient of the test set (R²_test). nih.gov
Mechanistic Investigations of Biological Activities of Quinazoline 7 Carbaldehyde Derivatives
Molecular Targets and Signaling Pathways Modulation
Quinazoline (B50416) derivatives are recognized for their ability to interact with a wide array of molecular targets, thereby modulating critical signaling pathways involved in various pathologies. Their efficacy often stems from the precise inhibition of kinases and enzymes or the modulation of receptor activity.
Kinase Inhibition Studies (e.g., EGFR, PI3K, sEH, PARP-1)
The quinazoline core is a privileged scaffold for developing protein kinase inhibitors. mdpi.com Many derivatives function as ATP-competitive inhibitors, targeting the kinase domain of receptors crucial for cell signaling. nih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a primary target for many quinazoline-based anticancer agents. nih.gov Overexpression of EGFR is linked to numerous cancers, making it a key therapeutic target. mdpi.comnih.gov The 4-anilinoquinazoline (B1210976) scaffold has been particularly effective in inhibiting EGFR tyrosine kinase. nih.gov For instance, certain 6,7-disubstituted 4-anilino-quinazoline derivatives show potent inhibition of wild-type EGFR (EGFRwt) kinase. nih.gov Novel 4-arylamino-quinazoline derivatives have also been developed as powerful inhibitors against mutant forms of the receptor, such as EGFRT790M/L858R. nih.gov One such derivative, a urea-linked compound, displayed significant inhibitory activity against both EGFRwt (IC₅₀ = 0.8 nM) and the resistant mutant form (IC₅₀ = 2.7 nM). mdpi.comnih.gov
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is vital for cell proliferation, survival, and differentiation, and its dysregulation is common in cancer. nih.gov Consequently, PI3K is a promising target for cancer therapy. nih.gov Bivalent PI3K inhibitors have been developed using a 4-methylquinazoline (B149083) scaffold, which establishes key interactions within the PI3Kα target site. mdpi.com
Soluble Epoxide Hydrolase (sEH): sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and protective cardiovascular effects. nih.gov Inhibition of sEH is a therapeutic strategy for managing metabolic, renal, and cardiovascular diseases. nih.govacs.org Researchers have synthesized quinazolinone-7-carboxamide derivatives as novel sEH inhibitors. nih.govacs.org Structure-activity relationship (SAR) studies revealed that amide and thiobenzyl groups on the quinazolinone core are crucial for potent sEH inhibition. acs.org Several of these compounds inhibited sEH activity with IC₅₀ values in the low micromolar to nanomolar range. nih.govacs.org
Poly (ADP-ribose) polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. A series of novel quinazolinone-based derivatives were designed as PARP-1 inhibitors, using the 4-quinazolinone scaffold as a bioisostere for the phthalazinone core of the approved drug Olaparib. rsc.org One of the most potent compounds exhibited an IC₅₀ value of 30.38 nM, comparable to Olaparib (IC₅₀ = 27.89 nM). rsc.org
| Compound Class | Target Kinase | Inhibitory Concentration (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| 4-Arylamino-quinazoline derivative | EGFRwt | 0.8 nM | mdpi.comnih.gov |
| 4-Arylamino-quinazoline derivative | EGFRT790M/L858R | 2.7 nM | mdpi.comnih.gov |
| Quinazolinone-7-carboxamide (Compound 34) | sEH | 0.30 - 0.66 µM | nih.govacs.org |
| Quinazolinone-7-carboxamide (Compound 35) | sEH | 0.30 - 0.66 µM | nih.govacs.org |
| Quinazolinone-7-carboxamide (Compound 37) | sEH | 0.30 - 0.66 µM | nih.govacs.org |
| Quinazolinone-7-carboxamide (Compound 43) | sEH | 0.30 - 0.66 µM | nih.govacs.org |
| Quinazolinone derivative (Compound 12c) | PARP-1 | 30.38 nM | rsc.org |
Enzyme Inhibition Profiles (e.g., α-Amylase, α-Glucosidase, β-Glucuronidase, Carbonic Anhydrase)
Beyond kinases, quinazoline derivatives have been shown to inhibit various other enzymes implicated in metabolic diseases and physiological regulation.
α-Amylase and α-Glucosidase: These enzymes are critical for carbohydrate digestion, and their inhibition is a key strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov A series of 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde demonstrated potent α-glucosidase inhibitory activity, with some compounds showing stronger inhibition than the standard drug acarbose. nih.gov
Carbonic Anhydrase (CA): CAs are zinc-containing metalloenzymes involved in numerous physiological processes, and their dysregulation is linked to diseases like glaucoma and cancer. mdpi.com Schiff bases derived from a quinazoline scaffold have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. mdpi.com Many of these derivatives were effective inhibitors of hCA I, II, IX, and XII, with inhibition constants (Kᵢ) in the nanomolar range, often surpassing the standard inhibitor Acetazolamide (AAZ). mdpi.com
| Compound Class | Target Enzyme | Inhibitory Concentration (Kᵢ) | Reference |
|---|---|---|---|
| Pyrazol-quinazolinones (Compound 4h) | α-Glucosidase | Stronger than acarbose | nih.gov |
| Pyrazol-quinazolinones (Compound 4i) | α-Glucosidase | Stronger than acarbose | nih.gov |
| Quinazoline-linked Schiff bases | hCA I | 52.8–991.7 nM | mdpi.com |
| Quinazoline-linked Schiff bases | hCA II | 10.8–52.6 nM | mdpi.com |
| Quinazoline-linked Schiff bases | hCA IX | 10.5–99.6 nM | mdpi.com |
| Quinazoline-linked Schiff bases | hCA XII | 5.4–25.5 nM | mdpi.com |
Receptor Binding and Modulation Mechanisms
Quinazoline derivatives also function as ligands for various receptors, modulating their activity and influencing downstream signaling.
Metabotropic Glutamate Receptor 7 (mGlu7): Following the glutamatergic theory of schizophrenia, negative allosteric modulators (NAMs) of the mGlu7 receptor are being investigated as potential antipsychotics. mdpi.com A library of compounds was screened, and active mGlu7 NAMs were identified within the quinazolinone chemotype. One compound, ALX-171, was found to be a selective mGlu7 NAM with an IC₅₀ of 6.14 µM and demonstrated antipsychotic-like activity in animal models. mdpi.com
Serotonin Receptor 7 (5-HT₇): Antagonists of the 5-HT₇ receptor have shown antidepressant-like effects in preclinical studies. nih.gov A library of 85 quinazolinone compounds was synthesized and tested for binding affinity to the 5-HT₇ receptor. nih.gov Twenty-four of these compounds displayed high binding affinities with IC₅₀ values below 100 nM, with the most potent compound showing an IC₅₀ of 12 nM. nih.gov
Cellular and Biochemical Studies
To understand the broader biological impact of quinazoline derivatives, studies at the cellular and biochemical levels are essential. These investigations reveal the ultimate effects of molecular target modulation, such as the induction of cell death or the arrest of cell proliferation.
Elucidation of Cellular Mechanisms of Action (e.g., Cell Cycle Perturbation, Apoptosis Induction)
A common mechanism of action for anticancer quinazoline derivatives is the disruption of the cell cycle and the induction of programmed cell death (apoptosis).
Cell Cycle Perturbation: Many quinazolinone derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating. mdpi.com For example, certain derivatives cause arrest at the G2/M phase of the cell cycle in various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. nih.govrsc.orgmdpi.com This arrest is often a precursor to apoptosis. mdpi.com
Apoptosis Induction: Following cell cycle arrest, quinazoline derivatives can trigger apoptosis through intrinsic or extrinsic pathways. daneshyari.com Mechanistic studies show that these compounds can lead to the cleavage of poly (ADP-ribose) polymerase (PARP), activation of caspases (like caspase-3 and -9), and an increase in the Bax/Bcl-2 ratio, all of which are hallmarks of the intrinsic apoptotic pathway. mdpi.comdaneshyari.com One study on a novel quinazolinyl derivative in THP-1 leukemia cells confirmed apoptosis induction via loss of mitochondrial membrane potential and cytosolic release of cytochrome c. daneshyari.com
Investigation of Multi-Target Modulators
The complexity of diseases like cancer often involves multiple redundant signaling pathways, which can lead to resistance against single-target drugs. nih.gov This has driven the development of multi-target inhibitors, and the quinazoline scaffold is well-suited for this approach. mdpi.comnih.gov
Dual Kinase Inhibition: Derivatives have been designed to inhibit multiple receptor tyrosine kinases simultaneously. For example, quinazolines have been identified as low nanomolar inhibitors of EGFR, VEGFR-2, and PDGFR-β, affecting both tumor growth and angiogenesis. nih.gov This multi-target activity suggests that such compounds could have potent antitumor effects by impacting several critical pathways at once. nih.gov
Combined Enzyme Inhibition: In the context of inflammation, researchers have developed quinazolinone-7-carboxamides that act as dual inhibitors of sEH and 5-lipoxygenase-activating protein (FLAP). nih.govacs.org This combined inhibition can offer a better risk-benefit profile compared to single-target agents by modulating multiple branches of the arachidonic acid cascade. acs.org One such derivative, compound 34, inhibited sEH with an IC₅₀ in the sub-micromolar range while also inhibiting FLAP-mediated leukotriene biosynthesis (IC₅₀ = 2.91 μM). nih.govacs.org
Research on Resistance Mechanisms and Strategies for Overcoming Them
Understanding Molecular Basis of Resistance
Comprehensive studies elucidating the specific molecular pathways that confer resistance to quinazoline-7-carbaldehyde derivatives are not available in the current body of scientific literature. For the broader class of quinazoline-based drugs, resistance mechanisms are well-documented and often involve:
Target protein mutations: Alterations in the drug's target, such as mutations in the epidermal growth factor receptor (EGFR) kinase domain, can prevent effective binding of quinazoline inhibitors.
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the primary target.
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and breast cancer resistance protein (BCRP), can actively pump quinazoline-based drugs out of the cancer cells, reducing their intracellular concentration and efficacy.
However, a direct link and detailed investigation of these mechanisms specifically for derivatives of this compound have not been reported.
Emerging Research Directions and Future Perspectives for Quinazoline 7 Carbaldehyde
Development of Novel Quinazoline-7-carbaldehyde-Based Chemical Probes
Chemical probes are essential tools for dissecting complex biological processes. The unique structural features of the quinazoline (B50416) core, combined with the reactivity of the 7-carbaldehyde group, make this compound an attractive scaffold for the design and synthesis of novel chemical probes. These probes can be engineered to selectively interact with specific biological targets, allowing for their visualization, quantification, and functional characterization within a cellular context.
The aldehyde functionality of this compound can be readily converted into a variety of other functional groups, such as amines, alcohols, and carboxylic acids. This chemical versatility allows for the attachment of reporter molecules, such as fluorophores or biotin, and reactive groups for covalent labeling of target proteins. For instance, the aldehyde can undergo reductive amination to introduce an amine, which can then be coupled to a fluorescent dye.
| Probe Type | Modification of 7-carbaldehyde | Reporter/Tag | Potential Application |
| Fluorescent Probe | Reductive amination followed by dye conjugation | Fluorescent Dye | Cellular imaging of target localization |
| Affinity-Based Probe | Conversion to a reactive group (e.g., alkyne) | Biotin | Target identification and pull-down assays |
| Covalent Probe | Incorporation of a warhead (e.g., acrylamide) | - | Irreversible inhibition and target validation |
Integration with Advanced Synthetic Methodologies for Library Synthesis
The demand for large and diverse collections of drug-like molecules has driven the development of advanced synthetic methodologies, particularly in the realm of combinatorial chemistry and high-throughput synthesis. nih.gov this compound is an ideal starting material for such approaches due to its amenability to a wide range of chemical reactions.
Modern synthetic techniques like microwave-assisted organic synthesis (MAOS) and flow chemistry can significantly accelerate the production of quinazoline-based compound libraries. nih.gov These methods offer advantages in terms of reaction speed, efficiency, and scalability. For example, multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are well-suited for the rapid generation of diverse quinazoline derivatives from this compound. nih.gov The aldehyde can participate in reactions like the Ugi or Passerini reactions, allowing for the introduction of multiple points of diversity in a single synthetic operation.
Advanced purification techniques, such as automated flash chromatography and mass-directed preparative HPLC, are crucial for the efficient isolation of individual compounds from these libraries, ensuring their purity for subsequent biological screening.
Expansion of Target Space for this compound Derivatives
Historically, quinazoline derivatives have been extensively investigated as inhibitors of protein kinases, leading to the development of several successful anti-cancer drugs. nih.govnih.gov However, the therapeutic potential of this scaffold extends far beyond oncology. wisdomlib.org Emerging research is focused on expanding the target space for derivatives of this compound to address a wider range of diseases.
The aldehyde at the 7-position allows for the synthesis of derivatives with modified physicochemical properties, which can influence their target selectivity and pharmacokinetic profiles. By systematically modifying the substituents introduced via the 7-carbaldehyde, researchers can fine-tune the interaction of these molecules with various biological targets.
Table of Potential Target Classes for this compound Derivatives:
| Target Class | Therapeutic Area | Rationale for Targeting |
| G-protein coupled receptors (GPCRs) | CNS disorders, Cardiovascular diseases | Modulation of cell signaling pathways |
| Ion Channels | Neurological disorders, Pain | Regulation of neuronal excitability |
| Epigenetic Enzymes (e.g., HDACs, HATs) | Cancer, Inflammatory diseases | Control of gene expression |
| Proteases | Infectious diseases, Cancer | Inhibition of key enzymatic processes |
Collaborative and Interdisciplinary Research Frameworks in Quinazoline Chemistry
The journey of a chemical entity from a synthetic building block to a therapeutic agent is a complex and multifaceted process that necessitates a collaborative and interdisciplinary approach. The exploration of this compound's full potential is no exception.
Effective research frameworks in this area involve close collaboration between synthetic chemists, medicinal chemists, computational chemists, and biologists. Synthetic chemists focus on developing efficient and innovative methods for derivatizing this compound. nih.gov Medicinal chemists then design and synthesize compounds with optimized biological activity and drug-like properties. wisdomlib.org
Computational chemists play a crucial role in predicting the binding modes of these derivatives with their targets and in guiding the design of more potent and selective molecules. Biologists are essential for developing and performing the assays to evaluate the biological activity of the synthesized compounds and for elucidating their mechanisms of action. This synergistic interplay of expertise is critical for accelerating the discovery and development of new therapeutics derived from this compound. The establishment of shared databases and open-access platforms for sharing synthetic protocols and biological data can further foster collaboration and innovation within the scientific community. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Quinazoline-7-carbaldehyde with high yield and purity?
- Methodological Answer : Optimize synthesis using multi-step protocols involving cyclocondensation of anthranilic acid derivatives with formylating agents under controlled temperature (e.g., Vilsmeier-Haack conditions). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) and melting point analysis. Include control experiments to minimize byproducts like quinazoline isomers .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Use a combination of H/C NMR (in DMSO-d6) to confirm the aldehyde proton (δ ~10 ppm) and aromatic carbons. FT-IR validates the carbonyl stretch (~1680 cm). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (<2 ppm error). Cross-validate with X-ray crystallography if crystalline derivatives are synthesized .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : Adopt GHS-compliant practices: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions. In case of skin contact, wash immediately with soap/water (15 mins) and seek medical attention. Store in amber vials under inert atmosphere (N) at 4°C to prevent aldehyde oxidation .
Advanced Research Questions
Q. How can researchers design mechanistic studies to elucidate this compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : Employ kinetic isotope effects (KIE) and DFT calculations to study transition states. Monitor reaction progression via in-situ H NMR or LC-MS. Compare activation energies for primary vs. secondary amine nucleophiles under varying pH (e.g., acetate buffer vs. phosphate buffer). Use Hammett plots to correlate substituent effects with reaction rates .
Q. What experimental strategies address contradictory data on this compound’s stability under photolytic conditions?
- Methodological Answer : Conduct accelerated degradation studies using UV light (254 nm) in solvents of varying polarity (e.g., DCM, MeOH). Analyze degradation products via GC-MS and quantify using calibration curves. Compare results with computational predictions (e.g., TD-DFT for excited-state behavior). Replicate conditions from conflicting studies to identify variables (e.g., oxygen presence, light intensity) .
Q. How should researchers resolve discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer : Perform meta-analysis of existing datasets using standardized bioassay protocols (e.g., fixed cell lines, consistent IC calculation methods). Validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity). Assess publication bias via funnel plots and statistically adjust for confounding factors (e.g., solvent DMSO% variation) .
Methodological Frameworks for Data Analysis
Q. What statistical models are appropriate for dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Validate assumptions via residual plots and Kolmogorov-Smirnov normality tests. For low-sample datasets, employ Bayesian hierarchical models to reduce Type I errors .
Q. How can researchers ensure reproducibility in this compound-based catalytic studies?
- Methodological Answer : Pre-register experimental protocols (e.g., reaction temperature, catalyst loading) on platforms like Open Science Framework. Use internal standards (e.g., anthracene for GC-MS) and report RSD% for triplicate runs. Share raw NMR/FID files and crystal structure CIFs in supplementary materials .
Tables for Key Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
